Zinc Stannate

Description

Significance of Ternary Oxide Semiconductors in Advanced Materials Science

Ternary oxide semiconductors are compounds containing oxygen and two other different metal cations. They have garnered significant interest in materials science due to the unique advantages they offer over their binary oxide counterparts. researchgate.net By adjusting the composition of these materials, researchers can tune their properties, such as bandgap energy and the position of electronic band edges, to suit specific applications. researchgate.net This compositional flexibility allows for the development of materials with enhanced chemical stability, making them suitable for use in harsh environments. researchgate.net

Compared to binary oxides like titanium dioxide (TiO₂), zinc oxide (ZnO), and tin dioxide (SnO₂), which can suffer from poor thermal and chemical stability, ternary oxides often exhibit improved characteristics. nih.gov The ability to form alloys with other oxides, such as the alloying of ZnO with wurtzite-type β-AgGaO₂, allows for the engineering of the band gap over a wider energy range, which is difficult to achieve with binary oxides alone. nih.govresearchgate.net This has opened up new possibilities for applications in optoelectronics and other advanced technologies. nih.govresearchgate.net Ternary oxide systems are also being explored for their potential in developing next-generation integrated devices with low power consumption. aip.org

Historical Development and Evolution of Zinc Stannate Research

This compound, often referred to as zinc tin oxide (ZTO), has been the subject of considerable research over the past few decades due to its unique physical and chemical properties. researchgate.netrsc.org Initially, research focused on the synthesis of ZTO through high-temperature solid-state reactions using zinc oxide and tin dioxide powders. nih.gov However, a significant drawback of this method is the evaporation of ZnO during synthesis, which led to the development of various heat-treatment schemes to mitigate this issue. nih.gov

The field has since evolved to explore various synthesis methods to create ZTO with controlled morphologies and crystalline phases. rsc.org These methods include thermal evaporation, co-precipitation followed by calcination, and hydrothermal synthesis. nih.gov The hydrothermal method, in particular, has proven to be effective for synthesizing highly crystalline and phase-pure ZTO nanostructures at lower temperatures, which is difficult to achieve with high-temperature solid-state reactions. nih.govproquest.com The ability to produce different nanostructures, such as nanowires, nanocubes, and hierarchical structures, has expanded the potential applications of this compound. nih.govmdpi.comkthmcollege.ac.in More recent research has focused on the development of sophisticated ternary compounds like Zn₂SnO₄, which is recognized as a promising member of the II₂-IV-VI₄ semiconductor family. researchgate.net

Crystalline Phases and Structural Polymorphism of this compound (e.g., Perovskite ZnSnO₃, Spinel Zn₂SnO₄)

This compound exists in two primary crystalline forms: zinc metastannate (ZnSnO₃) and zinc orthostannate (Zn₂SnO₄), each with distinct crystal structures and properties. nih.govresearchgate.net

Perovskite ZnSnO₃: This is a metastable phase of this compound and can crystallize in several structures, including perovskite (orthorhombic or face-centered cubic), ilmenite, and LiNbO₃-type structures. nih.govresearchgate.netnih.govmdpi.com The perovskite structure of ZnSnO₃ is often synthesized by annealing ZnSn(OH)₆ precursors. nih.govrsc.org The formation of the metastable ZnSnO₃ generally requires non-equilibrium conditions, such as high pressure. nih.gov The LiNbO₃-type structure of ZnSnO₃ is of particular interest due to its piezoelectric, ferroelectric, and pyroelectric properties. nih.gov

Spinel Zn₂SnO₄: This is the thermodynamically stable form of this compound and possesses an inverse cubic spinel structure. nih.govmdpi.comscispace.com In this structure, the zinc and tin cations are distributed among tetrahedral and octahedral sites within the oxygen framework. kthmcollege.ac.inresearchgate.net Specifically, half of the Zn²⁺ ions occupy tetrahedral sites, while the other half and the Sn⁴⁺ ions occupy octahedral sites. scispace.com Zn₂SnO₄ demonstrates higher thermal stability compared to ZnSnO₃. nih.gov The phase transition from the metastable ZnSnO₃ to the stable Zn₂SnO₄ begins at approximately 500 °C. nih.gov

The different crystalline phases of this compound provide a wide range of properties, making it a versatile material system. mdpi.com

Interactive Table of this compound Crystalline Phases

| Phase | Formula | Crystal System | Structure Type | Stability | Key Features |

|---|---|---|---|---|---|

| Zinc Metastanate | ZnSnO₃ | Orthorhombic, Cubic, Rhombohedral | Perovskite, Ilmenite, LiNbO₃ | Metastable nih.govmdpi.com | Piezoelectric, ferroelectric properties in LiNbO₃-type nih.gov |

| Zinc Orthostannate | Zn₂SnO₄ | Cubic, Orthorhombic | Inverse Spinel nih.govscispace.com | Thermodynamically Stable nih.govmdpi.com | High thermal stability, n-type semiconductor nih.govmdpi.com |

Overview of Major Research Domains and Potential Applications

The unique properties of this compound, stemming from its different crystalline phases and nanostructures, have led to its investigation across a wide range of research domains and potential applications. researchgate.net

A significant area of research is in electronics and optoelectronics , where this compound's high electron mobility, electrical conductivity, and transparency make it a promising material. researchgate.net It is being explored as an alternative to binary oxides like ITO for applications in:

Solar cells . researchgate.netproquest.com

Transistors . researchgate.net

Light-emitting diodes . researchgate.net

Transparent conducting electrodes . kthmcollege.ac.inscispace.com

Another major research focus is on sensing applications . The high sensitivity and chemical reactivity of this compound, particularly the perovskite ZnSnO₃ structure, make it an ideal candidate for gas sensors to detect various gases and organic compounds. nih.govresearchgate.net

In the field of energy storage , this compound is being investigated as an anode material for lithium-ion and sodium-ion batteries . nih.govresearchgate.net Its nanostructured forms offer a large surface area, which is beneficial for electrochemical reactions. nih.gov

Furthermore, this compound has shown potential in catalysis , including photocatalytic applications for the degradation of organic pollutants. nih.govrsc.orgproquest.com Its chemical stability and tunable properties are advantageous for developing efficient catalysts. nih.gov The material is also being explored for its use in supercapacitors and as a fire retardant . researchgate.netiajesm.in

Structure

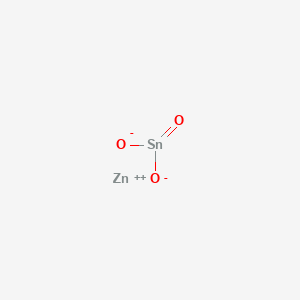

2D Structure

Properties

IUPAC Name |

zinc;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sn.Zn/q;2*-1;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEMLSQAJOPTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSnO3, O3SnZn | |

| Record name | zinc stannate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065196 | |

| Record name | Zinc stannate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12036-37-2 | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc stannate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Fabrication Techniques for Zinc Stannate

Solution-Based Synthesis Approaches

Solution-based methods offer a high degree of control over the final product's properties by adjusting experimental parameters such as precursors, solvents, and reaction conditions. rsc.org These techniques include hydrothermal and solvothermal synthesis, sol-gel processes, co-precipitation, wet chemical routes, and electrochemical deposition. rsc.org

Hydrothermal Synthesis and its Variants

Hydrothermal synthesis is a widely employed method for producing crystalline zinc stannate nanostructures at relatively low temperatures, typically between 140°C and 200°C. rsc.orgresearchgate.net This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. mdpi.com The process often leads to the formation of zinc hydroxystannate (ZnSn(OH)₆) as an intermediate, which then transforms into this compound. nih.gov

Key parameters influencing the outcome of hydrothermal synthesis include the choice of precursors, mineralizers, temperature, and reaction time. rsc.orgnih.gov For instance, zinc acetate (B1210297) dihydrate and tin tetrachloride pentahydrate are common sources for zinc and tin, respectively. nih.gov Various mineralizers like sodium hydroxide (B78521), ammonium (B1175870) hydroxide, and different amines are used to control the morphology of the resulting nanocrystals, yielding shapes such as cubes, spheres, and rods. rsc.org The concentration of the mineralizer, such as NaOH, plays a crucial role in determining the size and shape of the this compound nanoparticles. tandfonline.com

Researchers have demonstrated the ability to selectively synthesize different phases and morphologies of this compound by carefully adjusting these parameters. For example, a detailed study on the influence of the Zn:Sn ratio, surfactant concentration (ethylenediamine, EDA), and mineralizer (NaOH) concentration allowed for the production of both Zn₂SnO₄ nanoparticles and ZnSnO₃ nanowires. acs.org It has been observed that the formation of Zn₂SnO₄ may require less energy compared to ZnSnO₃, with the latter often forming under conditions of higher pressure and energy. rsc.org

A notable achievement in this area is the seed-layer-free synthesis of ZnSnO₃ nanowires at a low temperature of 200°C, which was accomplished by optimizing the chemical parameters of the hydrothermal process. acs.org

Table 1: Influence of Hydrothermal Synthesis Parameters on this compound Nanostructures

| Parameter | Variation | Observed Outcome |

| Temperature | Decreased from 80°C to 0°C | Particle size of ZnSnO₃ nanocubes decreased from 600 nm to 40 nm, and surface area increased. rsc.org |

| Reaction Time | Short duration | Favored the formation of Zn₂SnO₄ nanostructures. rsc.org |

| Mineralizer | Type (e.g., NaOH, NH₄OH) and concentration | Controlled morphology (cubes, spheres, rods). rsc.orgtandfonline.com |

| Zn:Sn Ratio & Surfactant | Varied ratios and EDA concentration | Selective synthesis of Zn₂SnO₄ nanoparticles or ZnSnO₃ nanowires. acs.org |

Sol-Gel Synthesis and Process Control

The sol-gel method is another popular solution-based approach valued for its low cost, reliability, and excellent control over the physical properties and morphology of the final product. rsc.org This process involves the transition of a solution (sol) into a solid-like gel phase, which is then typically subjected to a heat treatment (calcination) to obtain the desired crystalline this compound. tandfonline.com

The synthesis generally starts with dissolving zinc and tin precursors, such as zinc chloride (ZnCl₂) and stannic chloride (SnCl₄), in a suitable solvent. tandfonline.com A catalyst, often a base like ammonium hydroxide, is then added to induce hydrolysis and condensation reactions, leading to the formation of a gel. tandfonline.com The subsequent calcination at temperatures around 600°C converts the gel into this compound nanopowders. tandfonline.com

Control over the process is achieved by manipulating factors like the precursor types, pH, and calcination temperature. chalcogen.romatec-conferences.org For example, a study using zinc oxide and tin oxide as precursors in an acidic solution of nitric acid, with pH adjusted by NaOH, yielded cubic-shaped this compound nanocatalysts with an average crystallite size of 32.58 nm after drying and calcination. chalcogen.ro The sol-gel technique has also been successfully used to deposit transparent conducting coatings of doped Zn₂SnO₄. tandfonline.com

Co-precipitation Methods

Co-precipitation is a straightforward and cost-effective technique for synthesizing this compound powders, offering advantages such as short processing times and suitability for large-scale production. thaiscience.info This method involves the simultaneous precipitation of zinc and tin hydroxides from a solution containing their respective salts, followed by calcination to form the final oxide product. nih.gov

Typically, aqueous solutions of zinc and tin salts, such as zinc chloride (ZnCl₂) and tin (IV) chloride pentahydrate (SnCl₄·5H₂O), are used as starting materials. researchgate.net The pH of the solution is carefully controlled, often adjusted to neutral, to ensure the complete precipitation of the metal hydroxides. researchgate.net The resulting precipitate is then washed to remove impurities and calcined at high temperatures, generally above 900°C, to induce the formation of the spinel-type this compound (Zn₂SnO₄). thaiscience.inforesearchgate.net

The calcination temperature significantly influences the structure and morphology of the final product. researchgate.net Studies have shown that as the calcination temperature increases from 900°C to 1100°C, the crystallinity of the Zn₂SnO₄ powders improves, and the particle size tends to increase. thaiscience.info The initial precipitate is often an amorphous mixture of hydroxides, which transforms into intermediate phases like perovskite ZnSnO₃ before finally converting to the stable inverse spinel Zn₂SnO₄ at higher temperatures. researchgate.net

Wet Chemical Routes and Electrochemical Deposition

Wet chemical routes encompass a variety of solution-based synthesis techniques performed at or near room temperature. rsc.orgresearchgate.net These methods are valued for their simplicity and cost-effectiveness. oatext.com One example is a simple precipitation method where this compound nanoparticles can be synthesized in an aqueous medium at room temperature, with pH control being a critical variable. researchgate.net Another approach involves a wet chemical process using palladium chloride solution to form a catalyst layer on a zinc oxide surface. researchgate.net

Electrochemical deposition is another solution-based technique that can be used for the synthesis of this compound. rsc.org This method involves the deposition of the material onto a conductive substrate from an electrolyte solution containing the precursor ions. While less detailed in the provided context for this compound specifically, it is listed as a viable solution-based synthesis method. rsc.org

Microwave-Assisted and Solvothermal Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound nanostructures. iau.irmdpi.com By utilizing microwave irradiation as the heating source, this technique offers faster and more uniform heating compared to conventional methods, significantly reducing the synthesis time. mdpi.com For instance, Zn₂SnO₄ nanostructures with various morphologies, including nanoparticles, nanoplates, and polyhedrons, have been successfully synthesized in 60 minutes or less without the need for post-synthesis annealing. mdpi.com The synthesis is typically carried out in a sealed vessel at temperatures around 200°C. mdpi.com

Solvothermal synthesis is similar to the hydrothermal method but uses a non-aqueous solvent. rsc.orgresearchgate.net This technique allows for the synthesis of crystalline Zn₂SnO₄ nanoparticles by using precursors like zinc acetate and tin chloride in a mixed solvent of water and ethanol (B145695), with NaOH as a mineralizing agent. researchgate.net The molar ratio of the reactants has been found to be a critical factor in the formation of the desired Zn₂SnO₄ phase. researchgate.net

Vapor-Phase Synthesis Approaches

Vapor-phase synthesis methods, such as chemical vapor deposition (CVD) and thermal evaporation, are also employed for the fabrication of this compound nanostructures. acs.orgresearchgate.net These techniques typically operate at higher temperatures (above 700°C) and can produce high-quality, crystalline materials. acs.org However, they are generally more complex and expensive compared to solution-based methods. acs.org Thermal evaporation, for example, involves heating metal or metal oxide powders to high temperatures to generate a vapor that subsequently deposits and forms nanostructures on a substrate. nih.gov While effective, these high-temperature processes can sometimes lead to mixed phases of ZnSnO₃, Zn₂SnO₄, and SnO₂. tandfonline.com

Thermal Evaporation Methods

Thermal evaporation is a widely employed technique for the synthesis of this compound nanostructures. nih.govtandfonline.com This method typically involves the heating of source materials, such as zinc (Zn) and tin (Sn) powders or their respective oxides (ZnO, SnO2), to high temperatures, often exceeding 800 °C. nih.goviajesm.in The evaporated materials are then transported to a cooler substrate where they condense and react to form this compound.

The process can be performed with or without the assistance of catalysts, with gold (Au) being a popular choice to facilitate nanostructure growth. nih.gov Thermal evaporation can yield a variety of ZTO nanostructures, including nanoparticles, nanorods, and nanobelts. tandfonline.comiajesm.in A significant challenge with high-temperature methods like thermal evaporation is the potential for incongruent evaporation, particularly the loss of ZnO, which can lead to the formation of mixed-phase products containing ZnSnO3, Zn2SnO4, and unreacted SnO2. nih.govtandfonline.comiajesm.in

In a specific application, a Zn-Sn-O amorphous shell was deposited onto a ZnO nanowire array by heating a mixture of elemental Zn and Sn powders at 700 °C in a vacuum. mdpi.com A subsequent annealing step at 550 °C in air was required to crystallize the shell into Zn2SnO4. mdpi.com The thickness and morphology of the resulting shell layer could be controlled by adjusting the duration of the thermal evaporation step. mdpi.com

Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is another vapor-phase method utilized for fabricating this compound, particularly in the form of thin films and porous nanostructures. proquest.comresearchgate.netbas.bg In this process, volatile precursors containing zinc and tin are introduced into a reaction chamber, often with a carrier gas. These precursors decompose and react on a heated substrate to form a solid film.

For instance, porous nanostructured films of this compound have been produced by CVD, where the resulting layers are composed of nanoparticle aggregates ranging in size from 10 to 100 nm. bas.bg One specific CVD procedure involves the decomposition of tin chloride (SnCl2·2H2O) and zinc nitrate (B79036) (Zn(NO3)2·6H2O) at 150 °C, followed by the transfer of the reaction products to a substrate where the ZnSnO3 layer forms at 500 °C. bas.bg

A variation of this technique, Aerosol Assisted Chemical Vapor Deposition (AACVD), has been highlighted as a scalable and cost-effective method for producing homogeneous and uniform nanostructured thin films of ZnSnO3 at a deposition temperature of 400 °C. ingentaconnect.com Researchers have also successfully synthesized high-quality Mn-doped Zn2SnO4 nanowires and nanobelts using CVD, with a precursor mixture of ZnO, SnO2, and MnCl2 heated to 950 °C. acs.org

Solid-State Reaction Methods

The solid-state reaction is a conventional and straightforward method for synthesizing polycrystalline this compound. nih.govijsdr.orgcore.ac.uk This technique involves intimately mixing powdered precursors, typically zinc oxide (ZnO) and tin(IV) oxide (SnO2), in the desired stoichiometric ratio (e.g., 2:1 for Zn2SnO4). ijsdr.orgcore.ac.uk The mixture is then subjected to high-temperature calcination, often above 1000 °C, for extended periods to facilitate the diffusion of ions and the formation of the desired this compound phase. core.ac.uk

A primary drawback of this high-temperature process is the volatility of ZnO, which can evaporate during synthesis, making it difficult to obtain a pure, single-phase product. nih.govproquest.comscielo.org.ar This can result in a final product containing residual SnO2. scielo.org.ar During the reaction, this compound often transforms from a metastable perovskite form (ZnSnO3) at temperatures between 300–500 °C to the more stable inverse spinel zinc orthostannate (Zn2SnO4) at temperatures above 600 °C. nih.govtandfonline.com

The properties of the final material can be influenced by the calcination temperature. For example, in one study, increasing the calcination temperature from 900 °C to 1100 °C resulted in a significant increase in the particle size of Zn2SnO4 powders prepared by a co-precipitation method followed by solid-state calcination. thaiscience.info

Other Synthesis Techniques (e.g., Ion-Exchange, Mechanical Grinding)

Beyond the more common methods, other techniques have been developed to synthesize this compound, often under milder conditions or with unique structural outcomes.

Ion-Exchange: Crystalline ZnSnO3 can be synthesized via a solid-melt ion-exchange reaction at a relatively low temperature of 350 °C. nih.govtandfonline.comiajesm.in This process typically involves reacting lithium stannate (Li2SnO3) with a zinc salt melt. nih.goviajesm.in However, the Li2SnO3 precursor itself often requires a high-temperature solid-state reaction (650–1000 °C) for its preparation from lithium carbonate (Li2CO3) and SnO2. tandfonline.com

Mechanical Grinding (Mechanochemical Synthesis): This method utilizes mechanical energy, typically from a high-energy ball mill, to induce chemical reactions and phase transformations at or near room temperature. proquest.comchalcogen.roresearchgate.net Starting powders of ZnO and SnO2 are ground in a planetary mill for extended periods. researchgate.net Research has shown that prolonged grinding time enhances the rate of this compound formation. tandfonline.comiajesm.in The formation of the spinel Zn2SnO4 phase can be observed after just 40 minutes of grinding, although some unreacted oxides may remain. researchgate.net To achieve a single-phase polycrystalline product, a subsequent sintering step is often necessary, for example, at 1200 °C after 160 minutes of mechanical activation. tandfonline.comiajesm.inresearchgate.net Higher degrees of mechanical activation can lead to the formation of the final compound at lower sintering temperatures. researchgate.net

Control of Morphological Features and Nanostructure Design

The control over the size, shape, and dimensionality of this compound is critical as these morphological features directly influence its electronic, optical, and chemical properties. nih.gov Active research focuses on using nanosized building blocks to create complex architectures like wires, rods, cubes, spheres, and porous structures. nih.govresearchgate.net Solution-phase methods, such as hydrothermal synthesis, are particularly effective for morphological control because key parameters like temperature, reactant concentration, reaction time, and the use of additives can be easily adjusted. nih.gov This allows for fine-tuning the thermodynamics and kinetics of the nucleation and growth processes. nih.govtandfonline.com

Influence of Synthesis Parameters on Particle Size and Shape

The final morphology of this compound is highly dependent on the specific synthesis conditions employed. By carefully manipulating these parameters, researchers can tailor the particle size and shape for specific applications.

Temperature: In hydrothermal synthesis, reaction temperature is a key factor. Zeng et al. observed morphological changes in Zn2SnO4 nanocrystals with a variation in reaction temperature from 180 to 250 °C. nih.gov Interestingly, they found that particle sizes decreased with increasing reaction temperature, which was attributed to a 'dissolution-recrystallization' mechanism. nih.gov Conversely, in co-precipitation followed by calcination, increasing the calcination temperature from 900 °C to 1100 °C led to a substantial increase in particle size, from 45 nm to 109 nm. thaiscience.info

Mineralizers and pH: The type and concentration of alkaline mineralizers like sodium hydroxide (NaOH) or potassium hydroxide (KOH) significantly impact the final product. nih.govresearchgate.net Zhu et al. noted that alkaline concentration is a key factor in determining particle size and morphology. nih.gov The use of different mineralizers can lead to different shapes; for example, using hydrazine (B178648) hydrate (B1144303) instead of NaOH in a hydrothermal process promoted the formation of nanorods. nih.govtandfonline.com

Reactant Concentration: The initial concentration of zinc and tin precursors is a crucial parameter. Studies on hydrothermal growth have shown that varying the concentration of the NaOH mineralizer affects the phase composition, particle size, and crystal morphology of the resulting Zn2SnO4 nanocrystals. nih.govijsdr.org

Reaction Time: The duration of the synthesis process also plays a role. In one hydrothermal study, the nanocrystallite size of Zn2SnO4 was observed to increase slightly with longer reaction times (from 12 to 96 hours), leading to a corresponding decrease in the specific surface area. scielo.org.ar

The table below summarizes findings on how different synthesis parameters affect the morphology of this compound.

| Parameter | Method | Effect | Resulting Morphology/Size | Source |

| Calcination Temperature | Co-precipitation | Increased temperature from 900°C to 1100°C | Increased particle size from 45 nm to 109 nm; cubic-like shape | thaiscience.info |

| Reaction Temperature | Hydrothermal | Increased temperature from 180°C to 250°C | Decreased particle size | nih.gov |

| Mineralizer Type | Hydrothermal | Use of Hydrazine Hydrate vs. NaOH | Formation of nanorods vs. other crystal shapes | nih.govtandfonline.com |

| Reaction Time | Hydrothermal | Increased time from 12 h to 96 h | Slight increase in nanocrystallite size (~20 nm); decrease in surface area | scielo.org.ar |

| Mechanical Activation | Mechanical Grinding | Increased grinding time (up to 160 min) followed by sintering | Formation of single-phase polycrystalline Zn2SnO4 | tandfonline.comiajesm.inresearchgate.net |

Anisotropic Growth and Nanowire/Nanocube Formation

Anisotropic growth refers to the non-uniform growth of a crystal in different crystallographic directions, leading to the formation of one-dimensional structures like nanowires and nanorods or faceted shapes like nanocubes.

Nanowire/Nanorod Formation: The synthesis of Zn2SnO4 nanorods has been achieved through a hydrothermal process using hydrazine hydrate as an alkaline mineralizer and a shape-directing agent. nih.govtandfonline.com It is proposed that hydrazine hydrate acts as a ligand, coordinating with the tin and zinc ions to form complex clusters. tandfonline.com During the hydrothermal stage, these complexes dissociate locally, leading to the formation of ultrafine nanorods. High-resolution transmission electron microscopy has shown that the anisotropic growth of these nanorods occurs preferentially along the rsc.org crystallographic direction. nih.govtandfonline.com

Nanocube/Faceted Crystal Formation: The formation of faceted micro and nanocrystals, such as cubes and octahedra, is also possible through controlled synthesis. For example, zinc hydroxystannate (ZnSn(OH)6), a precursor to this compound, has been grown as microcubes (5-8 μm) via a hydrothermal reaction on a ZnO nanoparticle film. nih.gov In another study, hydrothermal synthesis yielded both perovskite-type ZnSnO3 hexahedron particles and cubic spinel-type Zn2SnO4 octahedron particles. nih.gov The formation of uniform ZnSnO3 nanocubes has also been reported using a low-temperature solution route. researchgate.net The synthesis of cubic-like Zn2SnO4 particles has been achieved through a co-precipitation method followed by calcination at temperatures between 900-1100 °C. thaiscience.info

Environmental Considerations in Synthesis

The synthesis of this compound (ZnSnO₃ and Zn₂SnO₄), while producing a material with applications in environmentally beneficial technologies like photocatalysis, involves processes and chemical precursors that warrant careful environmental assessment. nih.govresearchgate.netijcrt.org The environmental impact is closely tied to the chosen synthetic methodology, with a notable shift in research towards more sustainable and "green" chemistry principles to mitigate risks and reduce waste. researchgate.netasianpubs.org

Conventional synthesis routes, such as high-temperature solid-state reactions, often require significant energy input and can lead to the release of volatile compounds. iajesm.in For instance, the solid-state reaction between zinc oxide (ZnO) and stannic oxide (SnO₂) powders is a common method, but a significant drawback is the evaporation of ZnO at the high temperatures required for the reaction. nih.goviajesm.in This not only affects the stoichiometry and purity of the final product but also releases zinc oxide particulates into the environment. nih.govgelest.com

Wet-chemical methods, including co-precipitation and sol-gel techniques, often involve a range of chemical precursors and solvents that can be hazardous. Precursors such as zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) are frequently used. iajesm.innanobioletters.commdpi.com The process often requires mineralizers or pH-adjusting agents like sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), or hydrazine hydrate (N₂H₄·H₂O), which are corrosive or toxic. nih.govnanobioletters.com Surfactants like cetyltrimethylammonium bromide (CTAB) may also be used to control morphology and can be an environmental concern. nih.govmdpi.com The final product requires washing to remove residual ions and byproducts, generating wastewater that contains these chemicals. mdpi.comnih.gov For example, the formation of intermediate phases like zinc hydroxystannate (ZnSn(OH)₆) is a common step in aqueous synthesis, which is then converted to this compound, often through calcination. nih.govnih.gov This calcination step, while removing water and hydroxyl groups, can also lead to the release of other volatile organic compounds if organic additives were used. gelest.com

In response to these challenges, significant efforts have been directed toward developing greener synthesis routes. The hydrothermal method is frequently highlighted as an attractive green process because it is typically carried out in aqueous solutions at relatively low temperatures (120-250 °C) in a closed system, which minimizes the release of hazardous vapors. nih.govresearchgate.netmdpi.com This method allows for high crystallinity and purity with controlled morphology, reducing the need for high-temperature post-processing. mdpi.com

A burgeoning area of green synthesis involves the use of biological materials to replace harsh chemicals. Researchers have successfully synthesized this compound nanoparticles using plant extracts, such as from Aloe barbadensis mill and Terminalia catappa. nanobioletters.com These extracts serve as natural capping and reducing agents, offering an eco-friendly and cost-effective alternative to synthetic mineralizers like sodium hydroxide. nanobioletters.com Similarly, other waste bio-macromolecule extracts have been explored for producing functionalized textiles, indicating a trend towards utilizing natural and waste products in synthesis. iajesm.innih.gov These biological routes are praised for their reduced environmental impact and alignment with sustainable chemistry goals. nanobioletters.com

The table below summarizes the precursors and reagents commonly used in various this compound synthesis methods, highlighting the shift towards more environmentally benign options.

| Synthesis Method | Precursors & Reagents | Environmental Considerations |

| High-Temperature Solid-State | Zinc oxide (ZnO), Stannic oxide (SnO₂) | High energy consumption; evaporation of ZnO. nih.goviajesm.in |

| Co-precipitation | Zinc chloride (ZnCl₂), Tin tetrachloride (SnCl₄), Sodium hydroxide (NaOH) | Use of corrosive bases; generation of salt-containing wastewater. nih.govnanobioletters.comrsc.org |

| Sol-Gel | Zinc chloride (ZnCl₂), Stannic chloride (SnCl₄), Ammonium hydroxide (NH₄OH) | Use of organic solvents and bases; potential for volatile organic compound (VOC) release during calcination. iajesm.in |

| Hydrothermal | Zinc acetate dihydrate, Tin tetrachloride pentahydrate, Sodium hydroxide (NaOH), Hydrazine hydrate (N₂H₄·H₂O), CTAB | Lower temperatures reduce energy use; closed system minimizes emissions; use of potentially toxic mineralizers and surfactants. nih.govmdpi.com |

| Green Synthesis | Zinc chloride (ZnCl₂), Stannous chloride (SnCl₂), Aloe barbadensis mill leaf extract, Terminalia catappa leaf extract | Avoids use of harsh chemical mineralizers; utilizes renewable, biodegradable plant extracts. nanobioletters.com |

Advanced Characterization of Structural and Electronic States

Structural Elucidation and Crystalline Phase Analysis

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is a fundamental technique used to identify the crystalline phases and assess the crystallinity of zinc stannate. ijsdr.orgkthmcollege.ac.in The compound primarily exists in two forms: the metastable perovskite structure (ZnSnO₃) and the more stable inverse spinel structure (Zn₂SnO₄). nih.govresearchgate.net

The perovskite phase of ZnSnO₃ can exhibit a face-centered trigonal or rhombohedral structure. nih.govijirset.comrsc.org XRD patterns of rhombohedral ZnSnO₃ show characteristic peaks corresponding to specific lattice parameters (a=b=5.283(4) Å and C=14.091(4) Å). ijirset.com For hydrothermally synthesized ZnSnO₃, diffraction peaks can often be indexed to a face-centered perovskite structure according to JCPDS data file 11-0274. nih.govtandfonline.com The orthorhombic crystal structure has also been confirmed for ZnSnO₃ ceramics. mdpi.com

The stable form, Zn₂SnO₄, typically crystallizes in a cubic inverse spinel structure. ijsdr.orgnih.govresearchgate.net The XRD patterns of Zn₂SnO₄ nanoparticles synthesized via hydrothermal methods show diffraction peaks that align with the JCPDS card no. 74-2184 for pure Zn₂SnO₄. scielo.org.ar The most prominent peak for hydrothermally synthesized Zn₂SnO₄ nanoparticles is often from the (311) plane. tandfonline.com The space group for Zn₂SnO₄ is often considered to be Fd3m, but some studies have observed diffraction planes like (200) and (420), which are forbidden in Fd3m but allowed in F4¯3m, suggesting the latter as the correct space group for nano-sized Zn₂SnO₄ produced by hydrothermal methods. researchgate.net

The sharpness and intensity of the XRD peaks are indicative of the material's crystallinity. mdpi.com For instance, increasing the calcination temperature during synthesis generally leads to sharper and more intense peaks, signifying enhanced crystallization and structural integrity. mdpi.com The average crystallite size can also be estimated from the broadening of the XRD peaks using the Scherrer formula. ijirset.comirost.ir

Table 1: Representative XRD Data for this compound Phases

| This compound Phase | Crystal System | Space Group | JCPDS Card No. | Key Diffraction Peaks (2θ°) |

| ZnSnO₃ | Perovskite (Face-centered) | - | 11-0274 | - |

| ZnSnO₃ | Perovskite (Orthorhombic) | - | 28-1486 | 26.5 (012), 33.7 (110), 51.5 (116) sci-hub.se |

| ZnSnO₃ | Perovskite (Rhombohedral) | - | 00-052-1381 | - |

| Zn₂SnO₄ | Inverse Spinel (Cubic) | Fd3m / F4¯3m | 74-2184 / 00-024-1470 | 18.60 (111), 30.08 (220), 37.28 (222) chalcogen.ro |

Electron Microscopy for Microstructural and Morphological Analysis (SEM, TEM, HRTEM, SAED, FESEM)

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of this compound at the nanoscale. ijsdr.orgkthmcollege.ac.inacs.org

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to examine the surface morphology, size, and shape of this compound particles. ijsdr.orgkthmcollege.ac.in These techniques have revealed various morphologies, including cubic-like structures, octahedrons, coalescing nanoplates, and irregular polyhedral structures. acs.orgbohrium.comphys.orgasiaresearchnews.com FESEM images of hydrothermally synthesized Zn₂SnO₄ nanoparticles have shown spherical morphologies forming a network of aggregates. researchgate.net

Transmission Electron Microscopy (TEM) provides detailed information about the internal structure, grain boundaries, and defects. ijsdr.org TEM analysis has been used to confirm the cubic shape of ZnSnO₃ nanoparticles with an average dimension of approximately 65 nm. acs.org For Zn₂SnO₄, TEM has revealed non-uniform configurations with an ordered core and a disordered surface shell. core.ac.uk

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the visualization of the crystal lattice. In Zn₂SnO₄ nanowires, HRTEM has identified interplanar spacings of 0.5 nm and 0.31 nm, corresponding to the (111) and (220) planes of the spinel structure. mdpi.com For orthorhombic ZnSnO₃ nanoparticles, a lattice spacing of 0.33 nm corresponding to the (012) plane has been observed. sci-hub.se

Selected Area Electron Diffraction (SAED) patterns are used to confirm the crystallinity and crystal structure of the material. nih.govtandfonline.com The formation of highly crystalline Zn₂SnO₄ and ZnSnO₃ is evident from their SAED patterns. nih.govtandfonline.com For polycrystalline nanoparticles, SAED patterns show ring-like patterns. sci-hub.se In some cases, SAED patterns have revealed the presence of diffraction planes that help in accurately determining the space group of Zn₂SnO₄ as F4¯3m instead of the commonly reported Fd3m. researchgate.net

Vibrational Spectroscopy (Raman Spectroscopy, FTIR) for Bond Analysis

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are employed to identify chemical bonds and functional groups within the this compound structure. kthmcollege.ac.in

Fourier Transform Infrared (FTIR) Spectroscopy provides information about the vibrations of molecules and chemical bonds. kthmcollege.ac.in In this compound, FTIR spectra show characteristic absorption bands corresponding to metal-oxygen (M-O) bonds. The bands around 400 cm⁻¹ and 600 cm⁻¹ are attributed to the metal-oxygen framework of ZnSnO₃. mdpi.com Specifically, bands near 425-498 cm⁻¹ are assigned to the stretching vibrations of Zn-O and Sn-O bonds, while those around 626-664 cm⁻¹ are associated with Sn-O-Zn linkages. mdpi.com The absorption band at 572 cm⁻¹ is assigned to the Zn₂SnO₄ spinel phase. scielo.org.ar FTIR can also detect the presence of hydroxyl (O-H) groups, often observed as a broad band in the range of 3600–2700 cm⁻¹, indicating adsorbed water or hydroxide (B78521) ions.

Raman Spectroscopy is another powerful tool for investigating the vibrational modes of a material. For the inverse spinel structure of Zn₂SnO₄, five Raman-active modes are typically observed between 300 and 800 cm⁻¹, at approximately 381, 467, 527, 556, and 667 cm⁻¹. scispace.comuni-hannover.deresearchgate.net The most intense peak at around 667 cm⁻¹ is attributed to the symmetric stretching of the Zn-O bonds in the ZnO₄ tetrahedra, often called the "tetrahedral breathing mode". scispace.comuni-hannover.deresearchgate.net The lower frequency modes are related to the bending of oxygen atoms in the metal-oxygen bonds of the octahedra. scispace.comuni-hannover.de In mechanosynthesized nanocrystalline Zn₂SnO₄, an additional peak at 626 cm⁻¹ has been observed, which is assigned to the vibrations of Sn-O bonds in SnO₄ tetrahedra, suggesting a redistribution of some Sn ions from octahedral to tetrahedral sites. scispace.comuni-hannover.de For ZnSnO₃, Raman active modes have been observed at 298, 370, and 607 cm⁻¹. researchgate.net

Table 2: Key Vibrational Modes in this compound

| Technique | Wavenumber (cm⁻¹) | Assignment | This compound Phase |

| FTIR | ~425-498 | Zn-O and Sn-O stretching | ZnSnO₃ mdpi.com |

| FTIR | ~530-591 | Zn-O-Sn or ZnO or SnO₂ bonds | Zn₂SnO₄ acs.org |

| FTIR | ~626-664 | Sn-O-Zn linkages | ZnSnO₃ mdpi.com |

| FTIR | ~846, ~1370 | Zn-O or Sn-O tensile modes | Ag-ZnSnO₃ mdpi.com |

| Raman | 298, 370, 607 | E(LO), A₁(LO), M-OH-M bending | ZnSnO₃ researchgate.net |

| Raman | 381, 467, 527, 556, 667 | F₂g(1), Eg, F₂g(2), F₂g(3), A₁g | Zn₂SnO₄ scispace.comuni-hannover.de |

| Raman | 626 | Sn-O bonds in SnO₄ tetrahedra | Nanocrystalline Zn₂SnO₄ scispace.comuni-hannover.de |

Advanced Diffraction and Spectroscopy Techniques (e.g., Mössbauer Spectroscopy)

Mössbauer spectroscopy, particularly ¹¹⁹Sn Mössbauer spectroscopy, provides detailed information about the local environment of tin atoms in the this compound lattice. This technique has been used to identify two distinct octahedral Sn sites in Zn₂SnO₄ thin films, each with a unique quadrupole splitting but a common isomer shift consistent with Sn⁴⁺. aip.org This information is crucial for confirming the inverse spinel structure where Sn atoms occupy octahedral sites.

Electronic Band Structure Characteristics

The electronic properties of this compound, particularly its band gap, are critical for its application in electronic and optoelectronic devices.

Analysis of Band Gap and Electronic Transitions

The band gap of this compound is a key parameter that determines its electrical conductivity and optical properties. It is an n-type semiconductor with a wide band gap. ijsdr.org The band gap can be determined from the optical absorption spectrum using a Tauc plot. researchgate.net

The reported band gap values for this compound vary depending on the specific phase, synthesis method, and morphology.

For Zn₂SnO₄ , the band gap is typically in the range of 3.3 to 3.7 eV. ijsdr.org Some studies have reported values as high as 4.1 eV. researchgate.net For instance, thin films of Zn₂SnO₄ have shown a band gap of around 3.6 eV. worldscientific.com A pronounced Burstein-Moss shift in highly degenerate films can move the optical band gap from a fundamental value of 3.35 eV to as high as 3.89 eV. aip.org Epitaxial Zn₂SnO₄ thin films have exhibited a band gap of 3.582 ± 0.082 eV. figshare.com

For ZnSnO₃ , the band gap values are also in a similar range, with some reports showing values between 3.64 eV and 3.53 eV for calcined ceramics. mdpi.com Other studies on ZnSnO₃ thin films have reported band gaps in the range of 3.7 to 3.9 eV. worldscientific.com

The ability to tune the band gap by alloying zinc oxide (ZnO, band gap ~3.3 eV) with tin oxide (SnO₂, band gap ~3.9 eV) makes this compound a versatile material for wavelength-selective photodetection. acs.org

Table 3: Reported Band Gap Values for this compound

| This compound Phase | Synthesis/Form | Band Gap (eV) |

| Zn₂SnO₄ | General | 3.3 - 3.7 ijsdr.org |

| Zn₂SnO₄ | Thin Films | ~3.6 worldscientific.com |

| Zn₂SnO₄ | Thin Films (with Burstein-Moss shift) | up to 3.89 aip.org |

| Zn₂SnO₄ | Epitaxial Thin Film | 3.582 ± 0.082 figshare.com |

| Zn₂SnO₄ | Nanoparticles | 3.4 researchgate.net |

| ZnSnO₃ | Calcined Ceramics | 3.53 - 3.64 mdpi.com |

| ZnSnO₃ | Thin Films | 3.7 - 3.9 worldscientific.com |

| ZnSnO₃ | Nanoparticles | 3.45 researchgate.net |

Charge Carrier Transport and Electron Mobility Studies

The charge transport mechanism in this compound thin films has been analyzed using models such as the space-charge-limited current (SCLC) model. karazin.ua Studies on Ni-(Zn,Sn)O-pSi-Ni heterostructures indicate that carrier injection is the dominant transport process. karazin.ua Research on solution-processed zinc tin oxide (ZTO) thin-film transistors reveals that the charge transport follows a percolation conduction mechanism, with Fermi level pinning occurring at high charge carrier concentrations. cambridge.org

Several factors influence the charge transport properties of this compound. Post-deposition annealing at elevated temperatures (e.g., 550°C) has been shown to enhance crystallinity, which in turn improves carrier mobility and conductivity. karazin.ua The transport properties are also dependent on the nanostructure of the material. For instance, in dye-sensitized solar cells (DSSC), the electron transport in Zn₂SnO₄ is influenced more by the porous structure and inter-particle connections than by the intrinsic nature of the semiconductor itself. acs.org In these applications, the electron transport time in Zn₂SnO₄ is comparable to that of titanium dioxide (TiO₂). acs.org However, disorder on the cation octahedral sites in the crystal lattice has been suggested as a potential cause for relatively low electron mobility, as it may disrupt transport between edge-sharing cations. aip.org

Table 1: Reported Electron Mobility and Transport Properties of this compound

| Material Form | Measurement Context | Key Findings | Reference |

|---|---|---|---|

| This compound (General) | General material property | Electron mobility is ~10–15 cm²/V·s. | d-nb.info |

| Polycrystalline Zn₂SnO₄ Films | Comparison with Cd₂SnO₄ | Inferior conductivity due to lower carrier concentration and mobility. | svc.org |

| (Zn,Sn)O Thin Films | Post-annealing analysis | Carrier mobility and conductivity increase with higher annealing temperatures. | karazin.ua |

| Ni-(Zn,Sn)O-pSi-Ni Heterostructures | SCLC model analysis | Carrier injection is the dominant transport mechanism. | karazin.ua |

| Solution-Processed ZTO TFTs | Cryogenic measurements | Exhibits percolation conduction with Fermi level pinning at high charge densities. | cambridge.org |

Influence of Crystal Defects (e.g., Oxygen Vacancies) on Electronic Structure

Crystal defects, particularly oxygen vacancies (Vₒ), play a crucial role in modulating the electronic structure and properties of this compound. d-nb.infomdpi.com The formation of these defects can be engineered through synthesis conditions and doping, which in turn alters the material's band structure, charge distribution, and functional properties. frontiersin.orgx-mol.netnih.gov

First-principles calculations show that neutral oxygen vacancies are stable in n-type Zn₂SnO₄, forming a deep level within the bandgap. researchgate.net The ionization energy for an oxygen vacancy is calculated to be approximately 2.0 eV, which suggests it can be excited by visible light. researchgate.net The presence of oxygen vacancies leads to a decrease in the bandgap, facilitating electron transfer and enhancing properties like gas sensitivity at lower operating temperatures. d-nb.info For example, ZnSnO₃ with an oxygen vacancy ratio of 21.1% showed a 12% decrease in operating temperature and a 400% increase in sensitivity in gas sensing applications. d-nb.info

The electronic properties around a neutral oxygen vacancy are predominantly influenced by the adjacent tin (Sn) atoms. Bader charge analyses indicate that the formation of a Vₒ⁰ defect leads to a reduction in the charge state of Sn due to its multiple oxidation states, while the electronic state of zinc (Zn) remains largely unchanged. researchgate.net In doped systems, such as Sn-doped ZnO, the introduction of Sn⁴⁺ ions in place of Zn²⁺ ions induces structural distortions and increases oxygen vacancy concentrations, which modulates the electronic band structure. frontiersin.org

Defects can also induce charge redistribution on the this compound surface through geometric and chemical bonding reconstruction. x-mol.net The formation of vacancies (oxygen, zinc, or tin) on the (001) surface of ZnSnO₃ alters the band structure and bandgap compared to the bulk material. mdpi.com Among various point defects, oxygen vacancies are thermodynamically the most favorable to form on the (001) surface, as indicated by their negative formation energy. mdpi.com

Surface Chemistry and Atomic Interactions

Surface Structure and Termination Analysis

The surface structure and termination of this compound crystals are critical factors that influence their physical and chemical properties. This compound can exist in different crystalline forms, such as perovskite-type ZnSnO₃ and cubic spinel-type Zn₂SnO₄, each with distinct surface facet exposures. nih.govresearchgate.net For instance, hydrothermally synthesized ZnSnO₃ particles often exhibit a (100) face-exposed hexahedron structure, while Zn₂SnO₄ particles form (111) face-exposed octahedrons. nih.govresearchgate.net

First-principles calculations have been employed to study the stability of various low-index surfaces. mdpi.comx-mol.net For perovskite ZnSnO₃, the (001) surface is found to be the most thermodynamically stable. mdpi.comx-mol.net This surface can have two different terminations: Zn-O and Sn-O. mdpi.com Theoretical calculations suggest that the Zn-O terminal surface is more stable than the Sn-O termination. mdpi.com

The surface energies of the constituent oxides can also influence surface termination. The surface energies for the lowest energy planes of SnO₂ and ZnO are 0.87 J/m² and 1.41 J/m², respectively, which suggests an unfavorable surface termination of ZnO relative to SnO₂. diva-portal.orgaip.org This can lead to the driving of Zn to the subsurface of SnO₂ during film growth. diva-portal.orgaip.org Post-annealing of zinc tin oxide nanolaminates at temperatures above 400°C can lead to the formation of a stable surface phase, identified as the inverted spinel Zn₂SnO₄. diva-portal.orgaip.org

Adsorption Phenomena and Surface Reactivity

The surface of this compound is highly active, facilitating the adsorption of various molecules, which is fundamental to its application in gas sensors and photocatalysis. nih.govmdpi.com The large surface-area-to-volume ratio of nanostructured this compound provides more reactive sites, enhancing surface reactivity. rsc.org

The sensing mechanism of this compound-based gas sensors relies on the ionosorption of analyte species on the material's surface, with oxygen and water being key adsorbed species. nih.gov At temperatures below 150°C, oxygen is typically adsorbed in its molecular form. nih.gov Theoretical simulations show that O₂ and H₂O molecules adsorb on the crystal plane by bonding with Zn and Sn atoms. researchgate.net The adsorption of H₂O molecules can promote the subsequent adsorption of O₂ molecules through hydrogen bonding. researchgate.net The conductivity of the crystal surface changes with the adsorption and desorption of different gases. researchgate.net

The surface reactivity is also influenced by pH in aqueous environments. Studies have shown that Zn₂SnO₄ particles dissolve more readily in acidic conditions (pH 3) compared to basic conditions (pH 9). hilarispublisher.com The dissolution rate is higher for materials with a larger surface area, such as those synthesized via hydrothermal methods. hilarispublisher.com In photocatalysis, the adsorption of dye molecules onto the catalyst surface is a critical step. For example, the enhanced photocatalytic degradation of caffeine (B1668208) using Ag-ZnSnO₃ at alkaline pH is attributed to the enhanced surface adsorption of the caffeine molecule onto the photocatalyst. mdpi.com

Optical Absorption and Emission Phenomena

UV-Visible Spectroscopy and Absorbance Range Analysis

As a wide-bandgap semiconductor, this compound primarily absorbs in the ultraviolet (UV) portion of the electromagnetic spectrum. nih.gov UV-Visible spectroscopy reveals that the main absorbance range for this compound nanocubes lies between 280 and 310 nm, with a peak maximum at approximately 290.5 nm. acs.orgresearchgate.netnih.gov This broad absorbance range covers both UV-A and UV-B regions, which is advantageous compared to binary oxides like ZnO and TiO₂. acs.orgresearchgate.net

The optical properties, including the absorbance range and optical bandgap, are tunable and depend on factors such as synthesis method, annealing temperature, and particle size. scientific.net For instance, heat treatment of Zn₂SnO₄ nanoparticle films can cause a redshift in the absorbance cutoff, indicating a reduction in the optical bandgap. nih.gov Similarly, the bandgap of ZnSnO₃ ceramics can be narrowed by increasing the calcination temperature from 200°C to 400°C, which is attributed to improved crystallinity and a reduction in defects. mdpi.com Sol-gel synthesized Zn₂SnO₄ nanomaterials have shown a tunable optical bandgap in the range of 3.17–3.92 eV. scientific.net

Photoluminescence (PL) spectroscopy studies show that this compound exhibits a stable, broad blue-green emission in the range of 400-600 nm under various excitation wavelengths. scientific.net

Table 2: UV-Visible Absorbance Characteristics of this compound

| Material Form | Synthesis/Treatment | Absorbance Range (nm) | Peak Absorbance (nm) | Optical Bandgap (eV) | Reference |

|---|---|---|---|---|---|

| ZnSnO₃ Nanocubes | Co-precipitation | 280 - 310 | 290.5 | 3.8 - 4.1 | acs.orgresearchgate.netnih.goviajesm.in |

| Zn₂SnO₄ Nanoparticle Film | As-prepared | - | - | - | nih.gov |

| Zn₂SnO₄ Nanoparticle Film | Heat-treated (500°C) | Redshifted vs. as-prepared | - | Lowered vs. as-prepared | nih.gov |

| ZnSnO₃ Ceramics | Calcined at 200°C | 200 - 350 | ~310 | 3.64 | researchgate.netmdpi.com |

| ZnSnO₃ Ceramics | Calcined at 400°C | 200 - 350 | ~310 | 3.49 | mdpi.com |

| Zn₂SnO₄ Nanomaterials | Sol-gel, hydrolyzed | - | - | 3.17 - 3.92 (tunable) | scientific.net |

| Ag-ZnSnO₃ | Co-precipitation | - | - | 3.8 | mdpi.com |

Refractive Index and Extinction Coefficient Studies

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that are crucial for the design and optimization of optoelectronic devices based on this compound (Zn₂SnO₄). These parameters are intrinsically linked to the electronic band structure and are sensitive to the material's composition, crystallinity, and surface morphology. Consequently, numerous studies have focused on characterizing n and k for Zn₂SnO₄ thin films prepared by various deposition techniques and under different processing conditions.

Research has shown that the refractive index of this compound films can be influenced by factors such as the deposition method, substrate type, and post-deposition annealing treatments. For instance, Zn₂SnO₄ films produced by filtered vacuum arc deposition have exhibited refractive indices in the range of 1.87 to 2.15, with the exact value being dependent on the wavelength and deposition parameters. lew.ro Similarly, studies on Zn-Sn-O nanostructured films have reported refractive index values varying between 1.6 and 2.3, as determined by spectroellipsometry using the Cauchy Model. lew.ro

The deposition of Zn-Sn-O films on different substrates, such as glass and silicon, also affects their optical properties. For films deposited on a silicon wafer, the refractive index was found to be in the range of 1.74-1.85 in the 400-800 nm wavelength range. lew.ro The number of deposited layers can also play a role, with an observed increase in the refractive index as the number of layers increases. lew.ro

The extinction coefficient, which represents the absorption of light within the material, is also a key parameter. For Zn-Sn-O films, the extinction coefficient has been reported to be under 0.04 in the 400-800 nm wavelength range. lew.ro In studies of Zn₂SnO₄ films prepared by spray pyrolysis, the extinction coefficient was observed to decrease with increasing wavelength, approaching zero at wavelengths longer than 380 nm, which indicates minimal light attenuation in that region. nbuv.gov.ua Conversely, the extinction coefficient was found to increase with a rise in the deposition temperature. nbuv.gov.ua

The effect of tin concentration on the optical properties of ZnO–Zn₂SnO₄ electrospun nanofiber composites has also been investigated. It was observed that the extinction coefficient of the material increases as the tin concentration rises to 15% before showing a sudden decrease. tandfonline.com This behavior is consistent with changes in the material's transmittance and bandgap. tandfonline.com

Annealing is another critical process that modifies the optical constants of Zn₂SnO₄ thin films. Studies on films prepared by pulsed laser deposition (PLD) have shown that the absorption decreases with increasing annealing temperature. rdd.edu.iq

The following table summarizes the reported refractive index and extinction coefficient values for this compound under various experimental conditions.

Theoretical and Computational Modeling of Zinc Stannate

First-Principles Calculations for Electronic and Structural Properties

First-principles calculations, rooted in quantum mechanics, are instrumental in understanding the intrinsic electronic and structural characteristics of zinc stannate.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of materials. For this compound, DFT calculations have been employed to determine its band structure and analyze the effects of defects.

Studies have shown that this compound is a semiconductor. researchgate.net DFT calculations for perovskite ZnSnO₃ indicate a direct band gap of approximately 1.0 eV. researchgate.net The top of the valence band is primarily composed of O 2p orbitals, while the bottom of the conduction band is mainly formed by Sn 5s orbitals. researchgate.netmdpi.com

DFT is also crucial for analyzing the impact of point defects, such as vacancies, on the electronic structure. The presence of oxygen, zinc, or tin vacancies can introduce changes in the band structure and band gap. mdpi.com For instance, the formation of vacancies on the (001) surface of ZnSnO₃ can alter the band gap compared to the bulk material. mdpi.com The electronic properties near the Fermi level in bulk ZnSnO₃ are largely governed by the O 2p and Sn 5s orbitals. mdpi.com The introduction of defects can modulate these properties, which is a key factor in applications like gas sensing and catalysis. x-mol.net

Simulations have revealed that the electronic structure of transition metal oxides with a d¹⁰ electron configuration, like this compound, is typically determined by the O 2p and the s orbital of the transition metal. mdpi.com DFT calculations have also been used to study the effects of doping on the electronic properties of related oxides like zinc oxide (ZnO), where tin (Sn) doping can significantly alter the optoelectronic characteristics by modifying the electronic band structure. plos.org

Table 1: Comparison of Calculated and Experimental Band Gaps for this compound

| Material | Calculation Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) |

| ZnSnO₃ (perovskite) | DFT (GGA) | 1.0 researchgate.net | - |

| ZnSnO₃ (perovskite) | DFT (FP-LAPW) | 1.0 mdpi.com | - |

| Zn₂SnO₄ (inverse spinel) | DFT | 1.04 to 3.60 cdmf.org.br | ~3.3 cdmf.org.br |

| a-Zn₂SnO₄ | SIC-LDA | ~1.0 researchgate.net | - |

| a-Zn₂SnO₄ | HSE06 | ~0.5 researchgate.net | - |

| a-Zn₂SnO₄ | B3LYP | ~0.5 researchgate.net | - |

Data sourced from various computational studies. The experimental value for Zn₂SnO₄ is provided for comparison.

First-principles calculations are also used to simulate the stability of different crystal surfaces and to calculate the formation energies of various defects. mdpi.com These simulations are vital for understanding which surfaces are most likely to be exposed and how defects might form under different conditions.

For perovskite ZnSnO₃, studies have investigated the (001) surface. mdpi.com It was found that the cohesive energy of the (001) surface is lower than that of the bulk material, indicating lower thermodynamic stability, which is a common phenomenon for surfaces due to the reduced coordination number of surface atoms. mdpi.com

The formation energies of point defects such as oxygen vacancies (Vₒ), zinc vacancies (Vₙ), and tin vacancies (Vₙ) on the (001) surface have been calculated. mdpi.com Research indicates that oxygen vacancies are generally easier to form on the (001) surface of ZnSnO₃ compared to other types of vacancies, based on cohesive energy and defect formation energy calculations. mdpi.com This is significant because oxygen vacancies often play a crucial role in the sensing mechanisms of metal oxide gas sensors. d-nb.info

The stability of different surface terminations has also been explored. For the (001) surface of R3c-type this compound, the Zn-O terminated surface is calculated to be more stable than the Sn-O terminated surface. mdpi.com

Table 2: Calculated Cohesive and Defect Formation Energies for the (001) Surface of ZnSnO₃

| System | Cohesive Energy (eV/atom) | Defect Formation Energy (eV) |

| Bulk ZnSnO₃ | 5.324 mdpi.com | - |

| Perfect (001) Surface | 5.099 mdpi.com | - |

| (001) Surface with Vₒ | 5.143 mdpi.com | Most Negative mdpi.com |

| (001) Surface with Vₙ | 5.122 mdpi.com | - |

| (001) Surface with Vₙ | 5.069 mdpi.com | - |

Data based on first-principles calculations. A more negative defect formation energy indicates that the defect is easier to form.

Density Functional Theory (DFT) for Band Structure and Defect Analysis

Molecular Dynamics Simulations for Dynamic Processes

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of atoms and molecules, providing insights into dynamic processes that are not accessible through static calculations.

Reactive Force Field (ReaxFF) molecular dynamics simulations are particularly useful for modeling chemical reactions, such as those occurring during combustion. mdpi.comdntb.gov.ua This method has been applied to understand the flame retardant mechanism of this compound when incorporated into polymer composites. mdpi.comdntb.gov.ua

In these simulations, a force field is developed to describe the interactions and reactions between the atoms of the polymer and this compound. mdpi.com By simulating the combustion process at various temperatures, researchers can track the evolution of reactants, products, and intermediate species at a molecular level. mdpi.comdntb.gov.ua

For this compound/polypropylene (B1209903) composites, ReaxFF simulations have shown that the combustion temperature affects the degree of oxidation by controlling the consumption of molecular oxygen during the decomposition of the polymer. dntb.gov.ua These simulations provide a theoretical foundation for designing and optimizing flame-retardant materials. mdpi.com

Computational Approaches for Predicting Material Performance

Computational modeling is also a valuable tool for predicting how a material will perform in specific applications, such as gas sensing.

Computational models are used to simulate the adsorption of gas molecules onto the surface of this compound and to elucidate the underlying sensing mechanisms. tandfonline.com The process of gas detection by semiconductor gas sensors involves the adsorption of oxygen molecules on the sensor's surface, which trap electrons from the semiconductor's conduction band. tandfonline.com This leads to a change in the material's electrical resistivity. tandfonline.com

When a reducing gas is introduced, it reacts with the adsorbed oxygen, releasing the trapped electrons back into the conduction band and causing a decrease in resistivity. tandfonline.com DFT calculations can be used to study the adsorption behavior of different gas molecules on specific crystal planes of this compound. For example, simulations have shown that O₂ and H₂O molecules can adsorb on the (111) crystal plane by bonding with zinc and tin atoms, respectively. researchgate.net

These models help in understanding how the interaction between the gas molecules and the this compound surface leads to a measurable electrical signal, providing a basis for designing more sensitive and selective gas sensors. mdpi.com The presence of defects, such as oxygen vacancies, which can be modeled computationally, is known to enhance gas sensing performance by providing more active sites for gas adsorption. d-nb.info

Simulation of Photocatalytic Reaction Pathways

Computational simulations are pivotal in elucidating the mechanisms behind this compound's photocatalytic activity. By modeling the interactions between the photocatalyst surface, light, and pollutant molecules, researchers can map out the most likely reaction pathways for degradation.

First-principles DFT calculations are a common approach to investigate the electronic structure, which is fundamental to photocatalysis. mdpi.comnih.gov These simulations help determine the band structure, density of states (DOS), and the nature of the valence and conduction bands, which are crucial for understanding how electron-hole pairs are generated and migrate upon light irradiation. mdpi.comnih.gov For instance, DFT analysis of perovskite ZnSnO₃ shows that its electronic properties near the Fermi level are primarily governed by the O 2p and Sn 5s orbitals. mdpi.com

Simulations can also model the adsorption of pollutant molecules onto the this compound surface and the subsequent generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are often the primary agents of degradation. researchgate.net The rate of •OH generation can be correlated with photocatalytic efficiency; for example, some stannates like BaSnO₃ show high degradation rates for pollutants like 4-Nitrophenol due to a high generation rate of these radicals. researchgate.net

The degradation pathways of various organic pollutants have been studied using this compound, including dyes like Basic Red 46, antibiotics, and phenols. nih.govresearchgate.net Response surface methodology (RSM) has been used to create quadratic models that predict degradation efficiency based on variables like catalyst dosage, pH, and pollutant concentration, showing a strong correlation with experimental results. researchgate.net Furthermore, computational techniques like the Nudged Elastic Band (NEB) method can be employed to calculate the energy barriers for specific reaction steps, providing a detailed map of the degradation process from initial reactants to final products. figshare.com

Theoretical Studies on Energy Storage Mechanisms

Theoretical studies have identified this compound, in both its ZnSnO₃ and Zn₂SnO₄ forms, as a highly promising anode material for next-generation lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). nih.govmdpi.comnih.gov This is largely due to its high theoretical storage capacity, which far exceeds that of commercially used graphite (B72142) anodes. nih.govfrontiersin.org

The energy storage mechanism in stannate-based anodes is primarily based on a combination of conversion and alloying reactions. mdpi.com As described by theoretical models, the process for lithiation in M₂SnO₄ (where M=Zn) materials involves multiple stages: mdpi.com

Initial Insertion/Conversion: Zn₂SnO₄ reacts with lithium ions, leading to the formation of metallic zinc (Zn) and tin (Sn) nanoparticles embedded within a Li₂O matrix.

Alloying: The newly formed Sn metal nanoparticles further react with lithium ions to form various LiₓSn alloys.

De-alloying/Re-conversion: During the delithiation (charging) process, these reactions are reversed.

This multi-electron reaction mechanism is responsible for the high theoretical capacities observed. researchgate.net For instance, ZnSnO₃ has a theoretical capacity of 1,317 mAh g⁻¹, while Zn₂SnO₄ has a capacity of 1,145 mAh g⁻¹. nih.govfrontiersin.orgresearchgate.net Computational studies also investigate the significant challenges, such as the large volume expansion that occurs during the alloying/de-alloying cycles, which can lead to capacity degradation. mdpi.comnih.gov Theoretical modeling helps in devising strategies to mitigate these issues, such as creating core-shell nanostructures where a conductive carbon shell can buffer the volume change and improve electrical conductivity. nih.govfrontiersin.org

Computational Analysis of Doping Effects on Electronic and Optical Properties

Computational analysis, primarily using DFT, is crucial for understanding how introducing dopant atoms into the this compound crystal lattice modifies its electronic and optical properties. nih.govwhiterose.ac.ukacs.org These theoretical studies allow for the systematic investigation of various dopants and their concentrations, guiding experimental efforts to tailor the material for specific applications like transparent conducting oxides or optoelectronic devices. researchgate.netplos.org

Computational studies have explored various dopants:

Vacancy Defects: First-principle studies on intrinsic defects (such as oxygen, zinc, or tin vacancies) show that they can significantly modulate the electronic properties. mdpi.comx-mol.net Oxygen vacancies are often the most easily formed and can alter the band structure and decrease the band gap compared to the bulk material. mdpi.comx-mol.net

Cationic Doping: Introducing foreign cations is a common strategy. Studies on Ga-doped this compound films have shown a decrease in resistivity. researchgate.net Similarly, simulations on other perovskites demonstrate that doping with elements like Ca, Mn, or Cr can systematically reduce the band gap. researchgate.net For example, in one study, the calculated band gap for pristine ZTO was 2.27 eV, which decreased to 1.8 eV for Ca/Mn-doped ZTO and 1.68 eV for Cr/Ca/Mn-doped ZTO. researchgate.net

The optical properties, including the absorption coefficient, refractive index, and reflectivity, are also analyzed. nih.govresearchgate.net Simulations can predict how doping will shift the optical absorption edge, which is directly related to the band gap. By enhancing absorption in specific regions of the electromagnetic spectrum, the material's performance in photocatalysis or solar cells can be optimized. plos.org

Mechanistic Investigations of Functional Properties

Gas Sensing Mechanisms and Sensing Performance

The efficacy of zinc stannate as a gas sensing material is rooted in its semiconductor properties and its interaction with ambient gas molecules. As an n-type semiconductor, the fundamental principle of its operation lies in the modulation of its electrical resistance upon exposure to different gases. mdpi.com The sensing mechanism is primarily governed by the reactions occurring on the surface of the material, which alter the charge carrier concentration and, consequently, the conductivity.

When the sensor is exposed to a reducing gas, such as ethanol (B145695) or acetone, the gas molecules react with the adsorbed oxygen ions on the surface. This reaction releases the trapped electrons back into the conduction band of the this compound. The increase in the concentration of free charge carriers leads to a decrease in the width of the electron depletion layer and a reduction in the height of the potential barrier between the grains. Consequently, the electrical resistance of the sensor decreases, and this change is measured as the sensor response. mdpi.com

Conversely, when exposed to an oxidizing gas like nitrogen dioxide (NO₂), the gas molecules can directly accept electrons from the conduction band, leading to a further increase in the depletion layer width and a corresponding increase in the sensor's resistance. americanelements.com The entire process is reversible, with the adsorbed gas molecules desorbing from the surface upon removal of the target gas, allowing the sensor's resistance to return to its baseline value. The kinetics of these adsorption-desorption processes and the efficiency of the electron transfer are crucial in determining the sensor's response and recovery times.

The operating temperature is a critical parameter that significantly influences the performance of this compound gas sensors. The adsorption of oxygen and the subsequent surface reactions with target gases are thermally activated processes. Therefore, an optimal operating temperature is required to achieve the best sensitivity, response, and recovery characteristics. At low temperatures, the kinetics of the surface reactions are slow, leading to a weak response. As the temperature increases, the reaction rates increase, resulting in a higher sensor response. However, beyond an optimal temperature, the rate of desorption of the target gas molecules can become dominant, leading to a decrease in the sensor response. For instance, studies have shown that the optimal operating temperature for detecting certain gases can be lowered through strategies like doping. mdpi.com

Humidity is another environmental factor that can significantly affect the performance of this compound gas sensors. Water molecules can be adsorbed onto the sensor surface and interact with the sensing material. This can lead to a decrease in the baseline resistance of the sensor and a reduction in its sensitivity. The hydroxyl groups from the adsorbed water can occupy the active sites on the sensor surface, thereby inhibiting the adsorption of the target gas molecules. Research has indicated that with an increase in relative humidity, the sensitivity and baseline resistance of this compound-based sensors can decrease. For example, at a relative humidity of 10%, the response of a silver-decorated this compound sensor to isopropyl alcohol was observed to be reduced by 17%. americanelements.com

To enhance the gas sensing properties of this compound, surface modification with noble metals such as Gold (Au), Platinum (Pt), Palladium (Pd), and Silver (Ag) is a widely employed strategy. These noble metal nanoparticles act as catalysts, promoting the dissociation of gas molecules and increasing the number of active sites for gas adsorption. This catalytic activity can lead to a significant improvement in sensitivity, selectivity, and a reduction in the optimal operating temperature. mdpi.comustb.edu.cnresearchgate.netsensor-jlu.com